molecular formula C17H23NO3 B1676308 Mesembrine CAS No. 24880-43-1

Mesembrine

Cat. No.: B1676308
CAS No.: 24880-43-1
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-IRXDYDNUSA-N
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Description

Mesembrine is an alkaloid primarily found in the plant Sceletium tortuosum, commonly known as kanna. It is known for its psychoactive properties and has been traditionally used by indigenous people in South Africa for its mood-enhancing effects. This compound acts as a serotonin reuptake inhibitor and a weak inhibitor of the enzyme phosphodiesterase 4 .

Scientific Research Applications

Mesembrine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.

    Biology: Investigated for its effects on serotonin reuptake and enzyme inhibition.

    Medicine: Explored for its potential antidepressant and anxiolytic properties.

    Industry: Used in the development of herbal supplements and mood-enhancing products.

Mechanism of Action

Target of Action

Mesembrine, an alkaloid present in Sceletium tortuosum (kanna), primarily targets the serotonin transporter (SERT) and the enzyme phosphodiesterase 4 (PDE4) . The serotonin transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness . PDE4 is involved in cognition, mood, and behavior .

Mode of Action

This compound acts as a serotonin reuptake inhibitor (SRI) , increasing the availability of serotonin in the brain by preventing its reabsorption into neurons . It also behaves as a weak inhibitor of PDE4 . This dual action of serotonin reuptake inhibition and PDE4 inhibition might have anxiolytic potential by attenuating subcortical threat responsivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling .

Pharmacokinetics

Given its lipophilic nature (log p = 11 ), it is likely to be well-absorbed and distributed throughout the body

Result of Action

The increased serotonergic signaling resulting from this compound’s action as a serotonin reuptake inhibitor can lead to mood-enhancing effects . In addition, the inhibition of PDE4 may contribute to its potential anxiolytic effects .

Action Environment

The action, efficacy, and stability of this compound, like many plant secondary metabolites, can be influenced by various environmental factors . .

Safety and Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Future Directions

Mesembrine emerged as a significant anxiolytic agent, but the antidepressant properties of Zembrin® seem to require the combined action of multiple components. This insight is valuable for future research and development, suggesting that a full-spectrum extract might be more effective for treating depression than any single isolated alkaloid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One of the earliest synthetic routes was reported by Shamma et al. in 1965, which involved 21 steps. Key steps included the construction of the six-membered ketone ring by Diels-Alder reaction, α-allylation for the synthesis of the quaternary carbon, and conjugate addition reaction for the final five-membered ring closure . More recent methods have focused on step economy and efficiency, such as the Rhodium(I)-catalyzed [5 + 1] cycloaddition and Buchwald’s Palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Sceletium tortuosum using methods like Soxhlet extraction. The plant material is processed to isolate this compound and other related alkaloids .

Chemical Reactions Analysis

Types of Reactions: Mesembrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesembrenone.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Mesembrenone

    Reduction: Dihydro-mesembrine

    Substitution: Various N-substituted this compound derivatives

Comparison with Similar Compounds

Mesembrine is part of a family of alkaloids found in Sceletium tortuosum. Similar compounds include:

    Mesembrenone: Another alkaloid with similar psychoactive properties.

    Mesembranol: A reduced form of this compound.

    Epimesembranol: An epimer of mesembranol.

Uniqueness: this compound is unique due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor, which is not commonly found in other similar alkaloids .

Properties

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947774
Record name (-)-Mesembrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24880-43-1, 6023-73-0
Record name Mesembrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Mesembrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESEMBRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MESEMBRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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